molecular formula C11H20O2 B15077458 4-(Diethoxymethyl)cyclohexene CAS No. 6314-88-1

4-(Diethoxymethyl)cyclohexene

Cat. No.: B15077458
CAS No.: 6314-88-1
M. Wt: 184.27 g/mol
InChI Key: FQTUPNIDBICDHE-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)cyclohexene (CAS No. 6314-88-1) is a substituted cyclohexene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 4-position of the cyclohexene ring. This compound belongs to the broader class of oxygenated cyclohexene derivatives, which are characterized by their unique reactivity and applications in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

6314-88-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-(diethoxymethyl)cyclohexene

InChI

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-6,10-11H,3-4,7-9H2,1-2H3

InChI Key

FQTUPNIDBICDHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCC=CC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)cyclohexene typically involves the reaction of cyclohexene with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 4-(Diethoxymethyl)cyclohexene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The product is then purified through distillation or other separation techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethoxymethyl)cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Diethoxymethyl)cyclohexene has several applications in scientific research:

Biological Activity

Overview of 4-(Diethoxymethyl)cyclohexene

Chemical Structure and Properties:
4-(Diethoxymethyl)cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a diethoxymethyl group. Its molecular formula is C12H22O2C_{12}H_{22}O_2, and it has a molecular weight of approximately 198.31 g/mol. The presence of the diethoxymethyl group suggests potential reactivity and interactions with biological systems.

Antioxidant Activity

Compounds derived from cyclohexene structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Potential Anti-Cancer Effects

Emerging research suggests that cyclohexene derivatives may possess anti-cancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • Study on Related Compounds:
    A study examining the biological activities of cyclohexene derivatives found that certain substitutions led to enhanced cytotoxicity against cancer cell lines. The findings suggest that structural modifications can significantly impact biological activity, warranting further exploration of 4-(Diethoxymethyl)cyclohexene.
  • Antimicrobial Efficacy:
    In a comparative study, various cyclohexene derivatives were tested for their antimicrobial efficacy against common pathogens. Results indicated that modifications similar to those in 4-(Diethoxymethyl)cyclohexene could enhance activity against resistant strains.

The biological activities of compounds like 4-(Diethoxymethyl)cyclohexene are often mediated through:

  • Cell Membrane Disruption: Leading to leakage of cellular contents.
  • Enzyme Inhibition: Interfering with critical enzymes involved in metabolic processes.
  • Receptor Binding: Modulating receptor activity that influences cell signaling pathways.

Toxicological Assessments

Preliminary toxicological assessments are essential for understanding the safety profile of 4-(Diethoxymethyl)cyclohexene. Studies on structurally similar compounds indicate varying degrees of toxicity, emphasizing the need for comprehensive evaluation before therapeutic application.

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclohexene Derivatives

Structural and Functional Group Comparisons

Cyclohexene derivatives vary significantly based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis with key analogs:

Compound Substituent Key Properties/Applications References
4-(Diethoxymethyl)cyclohexene Diethoxymethyl (-CH(OCH₂CH₃)₂) Likely high solubility in organic solvents; potential intermediate for specialty chemicals.
4-Methylcyclohexene Methyl (-CH₃) Used in organic synthesis (e.g., fragrances, pharmaceuticals); bp 102.7°C; derived from 4-methylcyclohexanol dehydration.
Cyclohexene epoxide Epoxide (-O-) Major oxidation product of cyclohexene; used in polymer and adhesive production.
Cyclohexenol Hydroxyl (-OH) Neuroactive and anti-inflammatory applications; major product of catalytic cyclohexene oxidation.
Chlorinated cyclohexenes Chlorine (-Cl) Bioactive (antimalarial, cytotoxic); isolated from natural sources like Uvaria pandensis.

Reactivity and Catalytic Behavior

  • Oxidation Pathways: Cyclohexene derivatives undergo oxidation to yield epoxides, alcohols, or ketones. For example, Fe(II) and Co(II) phthalocyanine catalysts convert cyclohexene to cyclohexenol (78% selectivity) and minor epoxide/ketone products . In contrast, 4-(Diethoxymethyl)cyclohexene’s ether groups may stabilize the molecule against oxidation, favoring alternative pathways.
  • Hydrogenation Selectivity : Ru-based catalysts with ZnSO₄ additives achieve 80% selectivity for cyclohexene during benzene hydrogenation . The diethoxymethyl group in 4-(Diethoxymethyl)cyclohexene could similarly influence adsorption on catalytic surfaces, though this remains unexplored.

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